molecular formula C12H13F3O2 B568064 t-Butyl 4-(trifluoromethoxy)phenyl ketone CAS No. 1263313-09-2

t-Butyl 4-(trifluoromethoxy)phenyl ketone

Cat. No. B568064
M. Wt: 246.229
InChI Key: VTGSZGVSKUSSMP-UHFFFAOYSA-N
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Description

T-Butyl 4-(trifluoromethoxy)phenyl ketone is a chemical compound with the CAS Number: 1263313-09-2 . Its IUPAC name is 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1-propanone . The molecular weight of this compound is 246.23 .


Molecular Structure Analysis

The molecular structure of t-Butyl 4-(trifluoromethoxy)phenyl ketone contains a total of 30 bonds. These include 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Cyclization and Synthesis Applications

  • t-Butyl 4-(trifluoromethoxy)phenyl ketone is utilized in the cyclization of 2-arylamino phenyl ketones. This method, involving tert-butyl bromide, facilitates the synthesis of 9-substituted acridines under room temperature conditions (Cao et al., 2020).

Chemical Properties and Reactions

  • The compound exhibits unique reactivity when epoxidized with t-butyl hydroperoxide, forming epoxy-ketones. This reactivity is contingent on the positioning of the vinyl group in relation to the aryl group (Finar & Mahmud, 1971).

Conformational Analysis

  • Conformational studies on similar compounds, such as t-butyl 1-phenylethyl ketone, have been conducted. These studies help in understanding the stability and preferred orientations of molecules, which is crucial for predicting reactivity and interactions (HirotaMinoru et al., 1981).

Synthesis of Pharmaceutical Compounds

  • This ketone has been involved in the improved synthesis of certain pharmaceutical compounds, such as cholesteryl ester transfer protein inhibitors, showcasing its role in medicinal chemistry (Rano & Kuo, 2009).

Trifluoromethyl Ketones

  • Trifluoromethyl ketones, a category to which t-Butyl 4-(trifluoromethoxy)phenyl ketone belongs, are significant in synthesizing fluorinated pharmaceuticals. They are valuable for their unique properties and applications in medicinal chemistry (Kelly, Mercadante & Leadbeater, 2013).

Fluorination Processes

  • Studies on the electrochemical partial fluorination of similar ketones, like t-butyl styryl ketone, provide insights into methods of producing fluorinated compounds, which are essential in various chemical industries (Dinoiu & Kanno, 2005).

Antioxidant Properties

  • Research on phenyl styryl ketones, related to t-butyl ketones, highlights their potential antioxidant properties. These studies are pivotal in exploring new antioxidants for therapeutic and cosmetic applications (Rajakumar & Rao, 1995).

Structural Studies

  • NMR and MD simulation studies on the complexation between tert-butyl ketones and beta-cyclodextrin provide valuable insights into the structural aspects of these compounds, important for understanding their behavior in various environments (Zubiaur, 2000).

properties

IUPAC Name

2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,3)10(16)8-4-6-9(7-5-8)17-12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGSZGVSKUSSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716695
Record name 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl 4-(trifluoromethoxy)phenyl ketone

CAS RN

1263313-09-2
Record name 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyl 4-(trifluoromethoxy)phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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